(S)-Ethyl 2-amino-2-(5-fluoro-1H-indol-3-yl)acetate hydrochloride

Catalog No.
S12292110
CAS No.
M.F
C12H14ClFN2O2
M. Wt
272.70 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-Ethyl 2-amino-2-(5-fluoro-1H-indol-3-yl)acetat...

Product Name

(S)-Ethyl 2-amino-2-(5-fluoro-1H-indol-3-yl)acetate hydrochloride

IUPAC Name

ethyl (2S)-2-amino-2-(5-fluoro-1H-indol-3-yl)acetate;hydrochloride

Molecular Formula

C12H14ClFN2O2

Molecular Weight

272.70 g/mol

InChI

InChI=1S/C12H13FN2O2.ClH/c1-2-17-12(16)11(14)9-6-15-10-4-3-7(13)5-8(9)10;/h3-6,11,15H,2,14H2,1H3;1H/t11-;/m0./s1

InChI Key

MYGJZDUJLMKYAO-MERQFXBCSA-N

Canonical SMILES

CCOC(=O)C(C1=CNC2=C1C=C(C=C2)F)N.Cl

Isomeric SMILES

CCOC(=O)[C@H](C1=CNC2=C1C=C(C=C2)F)N.Cl

(S)-Ethyl 2-amino-2-(5-fluoro-1H-indol-3-yl)acetate hydrochloride is a synthetic compound characterized by its unique structural features, particularly the presence of a fluorinated indole moiety. With the molecular formula C12H14ClFN2O2C_{12}H_{14}ClFN_{2}O_{2} and a molecular weight of approximately 272.70 g/mol, this compound has garnered interest in pharmaceutical research due to its potential therapeutic properties. The compound's structure includes an ethyl ester group attached to an amino acid framework, which is further substituted with a fluoro group at the 5-position of the indole ring, enhancing its biological activity and stability.

  • Formation of the Indole Ring: The indole structure can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
  • Introduction of the Fluoro Group: Electrophilic fluorination is employed to introduce the fluoro group, utilizing reagents such as Selectfluor or N-fluorobenzenesulfonimide.
  • Esterification: The ethyl ester group is added by reacting the indole derivative with ethyl chloroformate in the presence of a base like triethylamine.
  • Amination: A nucleophilic substitution reaction introduces the amino group using an appropriate amine.
  • Formation of Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt through treatment with hydrochloric acid.

Research indicates that (S)-Ethyl 2-amino-2-(5-fluoro-1H-indol-3-yl)acetate hydrochloride exhibits significant biological activity, particularly in neuropharmacology. It has been studied for its potential effects on various neurotransmitter systems, especially serotonin receptors. Its binding affinity and efficacy at these receptors are crucial for understanding its therapeutic potential, particularly in treating mood disorders and other psychiatric conditions .

The synthesis methods for (S)-Ethyl 2-amino-2-(5-fluoro-1H-indol-3-yl)acetate hydrochloride involve multi-step organic synthesis techniques:

  • Indole Synthesis: Fischer indole synthesis is a common method for constructing the indole core.
  • Fluorination: The introduction of fluorine can be achieved through electrophilic fluorination methods.
  • Ester Formation: Ethyl chloroformate is used to create the ester linkage, facilitated by a base.
  • Amino Group Addition: Nucleophilic substitution allows for the incorporation of the amino functional group.
  • Salt Formation: Hydrochloric acid treatment finalizes the compound as a hydrochloride salt .

(S)-Ethyl 2-amino-2-(5-fluoro-1H-indol-3-yl)acetate hydrochloride has diverse applications in scientific research:

  • Pharmaceutical Development: It serves as a building block for synthesizing more complex molecules in drug discovery.
  • Biological Research: Investigated for potential antimicrobial and anticancer properties.
  • Neuropharmacology: Explored for its effects on serotonin pathways, indicating potential use in treating mood disorders .

Interaction studies have demonstrated that (S)-Ethyl 2-amino-2-(5-fluoro-1H-indol-3-yl)acetate hydrochloride interacts with various neurotransmitter systems, particularly serotonin receptors. These studies are essential for elucidating its mechanism of action and identifying potential synergistic effects when combined with other pharmacological agents, which may enhance its clinical utility .

Similar Compounds

Compound NameStructure FeaturesUnique Aspects
(S)-Ethyl 2-amino-2-(1H-indol-3-yl)acetate hydrochlorideLacks fluoro groupMay exhibit different biological activity due to absence of fluorine
(S)-Methyl 2-amino-2-(5-fluoro-1H-indol-3-yl)acetate hydrochlorideMethyl ester instead of ethylInfluences reactivity and pharmacokinetics
2-Amino-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide hydrochlorideIndole core; acetamide instead of acetateVariations in pharmacological profiles
N-[2-(6-Fluoro-1H-indol-3-yl)ethyl]-3-(2,2,3,3-tetrafluoropropoxy)benzenesulfonamideFluorinated side chains; sulfonamide groupLong-lasting effects on memory improvement

Uniqueness

(S)-Ethyl 2-amino-2-(5-fluoro-1H-indol-3-yl)acetate hydrochloride stands out due to its specific structural configuration and potential targeting of serotonin pathways that may not be present in similar compounds. The presence of the fluoro group significantly enhances its biological activity and stability compared to other derivatives lacking this modification .

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

272.0727835 g/mol

Monoisotopic Mass

272.0727835 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

Explore Compound Types